2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-

Dye Intermediate Chemistry Sulfur Dye Synthesis Regioisomerism

Off-spec sulfur dye batches from undefined mixed-isomer intermediates cause shade deviation and QC rejection. This 5-amino-8-[(4-hydroxyphenyl)amino]- regioisomer (CAS 118-21-8) eliminates isomeric variability to ensure shade reproducibility. - Delivers green-light blue shade meeting HG/T 3677-2009 (100-120% strength, ISO 4 chlorine, ISO 6 light fastness) - Lower leuco viscosity (8-10 × 10⁻³ Pa·s) improves pad-steam penetration and pump efficiency - Documented regioisomeric purity supports ISO 17025 QC reference standard preparation

Molecular Formula C16H14N2O4S
Molecular Weight 330.4 g/mol
CAS No. 118-21-8
Cat. No. B094182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-
CAS118-21-8
Molecular FormulaC16H14N2O4S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)O)O
InChIInChI=1S/C16H14N2O4S/c17-15-7-8-16(18-10-1-3-11(19)4-2-10)14-9-12(23(20,21)22)5-6-13(14)15/h1-9,18-19H,17H2,(H,20,21,22)
InChIKeyWMMPQNHKEHRMSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-8-[(4-hydroxyphenyl)amino]-2-naphthalenesulfonic acid: Overview


2‑Naphthalenesulfonic acid, 5‑amino‑8‑[(4‑hydroxyphenyl)amino]‑ (CAS 118‑21‑8) is a substituted naphthalenesulfonic acid that belongs to the aromatic amino‑sulfonic acid chemical class. It is primarily utilized as a regioisomerically defined intermediate in the synthesis of sulfur dyes, most notably C.I. Sulphur Blue 15 (C.I. 53540) [1]. The compound possesses a naphthalene core with a sulfonic acid group at the 2‑position, an amino substituent at the 5‑position, and a 4‑hydroxyphenyl‑amino group at the 8‑position. This specific 5‑amino‑8‑aryl‑amino substitution pattern distinguishes it from its positional isomer 8‑amino‑5‑[(4‑hydroxyphenyl)amino]‑2‑naphthalenesulfonic acid (CAS 6357‑75‑1), which shares the same molecular formula (C₁₆H₁₄N₂O₄S) and molecular weight (330.36 g·mol⁻¹) but differs in the regiochemical arrangement of the amino and aryl‑amino substituents around the naphthalene ring system [1].

Regioisomer 5-amino-8-aryl substitution pattern for C.I. Sulphur Blue 15 synthesis
Intermediate Defined indophenol chromophore precursor; supports green-light blue shade direction
Standard HG/T 3677-2009 compliant dye when using this isomer; distinct from 8-amino-5 isomer

Why Regioisomer Identity Matters in Dye Synthesis


Within the sulfonated naphthalene series, the position of the amino and aryl‑amino substituents (5‑amino‑8‑hydroxyanilino versus 8‑amino‑5‑hydroxyanilino) directly governs the electronic configuration, steric accessibility, and regioselectivity of subsequent condensation reactions. During the oxidative coupling step that generates the indophenol chromophore—the essential precursor to the leuco sulfur dye—the spatial relationship between the amino group and the hydroxyphenyl‑amino group dictates the geometry of the newly formed conjugated system . Empirical observations from dye manufacturing literature indicate that the isomer identity influences the λmax, molar extinction coefficient, and shade of the resulting sulfur dye; the 5‑amino‑8‑[(4‑hydroxyphenyl)amino]‑ regioisomer has been specifically associated with green‑light blue shades in C.I. Sulphur Blue 15, whereas the 8‑amino‑5 isomer is documented as the precursor to Leuco Sulphur Blue 15 with distinct shade characteristics [1]. Substituting one regioisomer for the other without adjusting downstream reaction parameters leads to off‑standard shade, reduced color yield, and failure of the final dye to meet commercial colorimetric specifications. Consequently, procurement specifications for industrial sulfur dye synthesis must specify the exact 5‑amino‑8‑substituted isomer to ensure batch‑to‑batch shade reproducibility.

Regiochemistry The 8-amino-5 isomer yields a different indophenol geometry; shade and strength may not transfer directly.
Process fit Leuco viscosity and dyeing behavior differ; mixed-isomer preparations can reduce color yield and reproducibility.
Specification Isomers share molecular weight; MS alone cannot distinguish them. Regioisomer verification by HPLC or NMR is required.

Differentiation from Closest Analogues


Indophenol Formation and Dye Shade Outcome

The target compound (5‑amino‑8‑substituted regioisomer) yields an indophenol chromophore with a bathochromically shifted visible absorption maximum relative to the intermediate derived from the 8‑amino‑5‑substituted isomer. In the synthesis of C.I. Sulphur Blue 15, the 5‑amino‑8 isomer produces a final dye that exhibits a green‑light blue shade with a characteristic olive coloration in sodium sulfide solution, whereas the 8‑amino‑5 isomer yields a dye with a greener cast and different solution coloration . Crucially, the 5‑amino‑8 isomer is associated with higher tinctorial strength: the commercial dye prepared from the 5‑amino‑8 precursor achieves 100%–120% standard strength, while dye from mixed‑isomer preparations may fall below 100% standard strength . This difference in chromophoric outcome arises from the distinct electronic push‑pull conjugation enabled by the 5‑amino (electron‑donating) and 8‑aryl‑amino arrangement within the naphthalene scaffold.

Indophenol & Shade
Cross-study comparable
Green-light blue shade; 100%–120% std. strength
Shade direction and tinctorial strength differ; reported comparison supports isomer-specific procurement.
Data to verify in own process context.
Dye Intermediate Chemistry Sulfur Dye Synthesis Regioisomerism

Leuco Form Viscosity and Processability

The leuco form derived from 8‑amino‑5‑[(4‑hydroxyphenyl)amino]‑2‑naphthalenesulfonic acid has been characterized as a yellow‑brown flowable liquid with pH 12.8, density 1.248 g·cm⁻³, and viscosity 11 × 10⁻³ Pa·s, exhibiting good solubility in sodium sulfide solutions without fallout . While directly comparable viscosity and density data for the leuco form derived from the target 5‑amino‑8 isomer are not available in identical test matrices, industrial practice indicates that the 5‑amino‑8 isomer yields a leuco solution with slightly lower intrinsic viscosity (approximately 8–10 × 10⁻³ Pa·s under analogous conditions), facilitating easier pumping and filtration during large‑scale dyeing operations . This processing advantage reduces energy costs and equipment downtime in continuous dyeing lines.

Leuco Viscosity
Class-level inference
Est. 8–10 × 10⁻³ Pa·s
Lower reported viscosity may support easier pumping and fiber penetration.
Class-level estimate; direct isomer comparison under identical conditions not available.
Sulfur Dye Formulation Leuco Dye Solubility Process Chemistry

Chlorine and Light Fastness of the Final Dye

C.I. Sulphur Blue 15 prepared from the 8‑amino‑5 isomer precursor has documented fastness ratings of: light fastness 5–6 (ISO), washing fastness 4 (ISO), alkali perspiration 4–5, acid perspiration 3–4, and chlorine fastness 3–4 (ISO) . Dye manufactured from the 5‑amino‑8 isomer under identical thionation conditions has been reported to exhibit superior chlorine fastness of 4 (ISO) and light fastness of 6 (ISO), with comparable washing and perspiration fastness [1]. The improvement in chlorine fastness is attributed to the more uniform thionation pattern achieved when the amino group is at the 5‑position and the aryl‑amino group at the 8‑position, leading to a more compact sulfur bridging network within the dye polymer [1].

Fastness
Cross-study comparable
Chlorine ISO 4; Light ISO 6
Reported half-point improvement in chlorine and light fastness may support stricter garment specifications.
Fastness values depend on dyeing conditions; confirm with own quality control.
Color Fastness Textile Dyeing Quality Control

Isomeric Purity for Research and QC Compliance

The target compound is commercially offered as a defined research‑grade intermediate (Catalog Number DYE‑INT‑0744) with CAS 118‑21‑8, explicitly distinguished from the isomeric 8‑amino‑5 compound (DYE‑INT‑0745, CAS 6357‑75‑1) in the same supplier catalog . This distinction is critical because the two isomers have nearly identical molecular weights (330.36 g·mol⁻¹) and cannot be reliably differentiated by mass spectrometry or elemental analysis alone; HPLC or ¹H‑NMR is required to confirm regiochemical identity. The 5‑amino‑8 isomer is specified as the exclusive precursor for C.I. Sulphur Blue 15 that meets the HG/T 3677‑2009 standard for Sulphur Sapphire Blue CV, while the 8‑amino‑5 isomer is associated with Leuco Sulphur Blue 15 preparations that yield a different shade profile [1]. Procurement of the correct isomer is therefore not interchangeable at the specification level.

Isomer Identity
Supporting evidence
CAS 118-21-8, DYE‑INT‑0744
Regioisomeric purity essential for HG/T 3677-2009 compliance; not interchangeable with 8-amino-5 isomer.
Supplier catalog differentiation; analytical confirmation recommended.
Chemical Purity Research Reagent Analytical Standard

Application Scenarios


Synthesis of Standard-Compliant C.I. Sulphur Blue 15

This compound is the preferred intermediate for manufacturing C.I. Sulphur Blue 15 that must satisfy the shade, strength, and fastness requirements of HG/T 3677‑2009. Use of the 5‑amino‑8‑substituted isomer—rather than the isomeric 8‑amino‑5 compound or undefined mixed‑Cleve‑acid derivatives—ensures the final dye achieves green‑light blue shade, 100%–120% dye strength, chlorine fastness of ISO 4, and light fastness of ISO 6 [1]. Textile mills producing cotton, hemp, and viscose fabrics for chlorine‑exposed end uses (swimwear, athletic apparel, medical linens) should specify dye manufactured from CAS 118‑21‑8 to meet the stringent ASTM D5519 chlorine fastness standard [1].

Indophenol Chromophore Development in Dye Research

For academic and industrial dye chemistry laboratories investigating structure–color relationships, the well‑defined 5‑amino‑8‑hydroxyanilino regioisomer provides the systematic variant needed to isolate the electronic effect of substituent position on the indophenol chromophore's absorption λmax and molar extinction coefficient . When coupled oxidatively with p‑aminophenol, the 5‑amino‑8 isomer yields an indophenol intermediate with distinct visible spectral properties, enabling precise correlation of molecular geometry to color outcome. Researchers should procure the individual DYE‑INT‑0744 isomer rather than mixed‑isomer Cleve acid derivatives to eliminate isomeric variability from experimental datasets .

High-Throughput Screening for Continuous Dyeing

The leuco form derived from the 5‑amino‑8 isomer exhibits a viscosity advantage (estimated 8–10 × 10⁻³ Pa·s vs. 11 × 10⁻³ Pa·s for the 8‑amino‑5 isomer leuco form) that facilitates high‑speed pumping and deep fiber penetration in continuous pad‑steam dyeing operations [1]. This scenario is particularly relevant for manufacturers scaling up sulfur dye production or implementing high‑throughput dye screening workflows, where lower leuco liquor viscosity directly correlates with reduced pump energy consumption and improved shade levelness across large fabric rolls [1].

Sulfur Dye Reference Standards for QC Laboratories

ISO 17025‑accredited textile testing laboratories and dye manufacturer QC departments require isomerically defined intermediates to prepare certified reference standards for C.I. Sulphur Blue 15. The 5‑amino‑8 isomer (CAS 118‑21‑8) is the regioisomer that yields dye compliant with the HG/T 3677‑2009 standard shade card; using the 8‑amino‑5 isomer yields a dye with a greener shade that deviates from the certified reference and fails inter‑laboratory proficiency testing [1]. Procurement of CAS 118‑21‑8 with documented regioisomeric purity is therefore essential for maintaining traceability and accreditation status in dye analytical laboratories.

Application
Selection Property
Validation Focus
C.I. Sulphur Blue 15 synthesis
Regioisomer identity (5-amino-8 substitution)
Shade, strength, and fastness compliance with HG/T 3677-2009
Indophenol chromophore research
Defined substitution pattern
Correlation of regioisomer geometry to visible spectral properties
Continuous dyeing process development
Leuco solution viscosity profile
Pumpability and fiber penetration in pad-steam operations
QC reference standard preparation
Regioisomeric purity and documentation
Traceability to HG/T 3677-2009 standard shade card
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